![molecular formula C19H23ClN8O6S2 B14030629 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the treatment of various gram-positive and gram-negative bacterial infections. This compound is particularly effective against respiratory and urinary tract infections .
Métodos De Preparación
The preparation of cefoselis hydrochloride involves several synthetic routes and reaction conditions. The stability of cefoselis sulfate, a related compound, in aqueous solutions has been studied extensively. The degradation of cefoselis sulfate in aqueous solutions follows a pseudo-first-order reaction. General acid-base hydrolysis of cefoselis sulfate is observed in phosphate and acetate buffers. In solutions of hydrochloric acid, sodium hydroxide, and borate buffer, specific acid-base catalysis occurs .
Análisis De Reacciones Químicas
Cefoselis hydrochloride undergoes various chemical reactions, including hydrolysis and catalysis. The degradation of cefoselis sulfate in aqueous solutions involves the hydrolysis of protonated cefoselis sulfate molecules, cefoselis sulfate zwitter ions, and cefoselis sulfate monoanions under the influence of water. The total reaction rate is equal to the sum of partial reactions, with specific acid-base catalysis playing a significant role .
Aplicaciones Científicas De Investigación
Cefoselis hydrochloride has a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. It is used extensively in clinical settings for the treatment of severe bacterial infections, especially those resistant to other antibiotics. The compound is also potent against Enterobacteriaceae, Pseudomonas aeruginosa, and Streptococcus . Its stability against β-lactamases enhances its efficacy against resistant strains .
Mecanismo De Acción
The mechanism of action of cefoselis hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins located on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure, ultimately causing cell lysis and death .
Comparación Con Compuestos Similares
Cefoselis hydrochloride is compared with other fourth-generation cephalosporins, such as cefepime. Cefoselis exhibits slightly lower antimicrobial activity than cefepime against Enterobacteriaceae and non-fermentative gram-negative organisms but shows higher activity against methicillin-resistant Staphylococcus aureus, methicillin-sensitive Staphylococcus aureus, penicillin-sensitive Streptococcus pneumoniae, beta-hemolytic Streptococcus, and viridans group streptococci . Other similar compounds include cefotetan and teflaro .
Propiedades
Fórmula molecular |
C19H23ClN8O6S2 |
|---|---|
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12+;/t13-,17-;/m1./s1 |
Clave InChI |
NRCXQSKOHNLPOW-VIPNVKMVSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


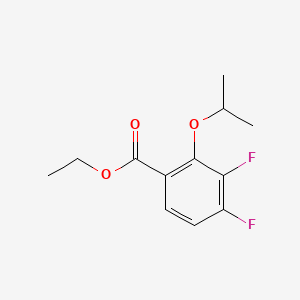


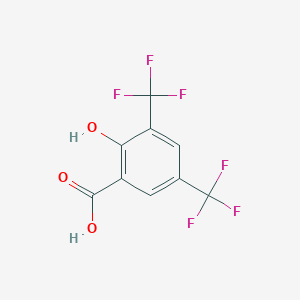

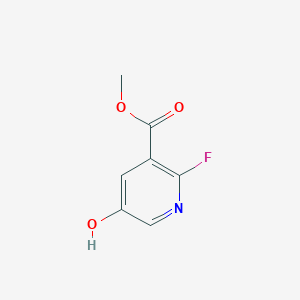
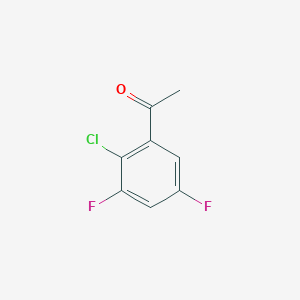
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)

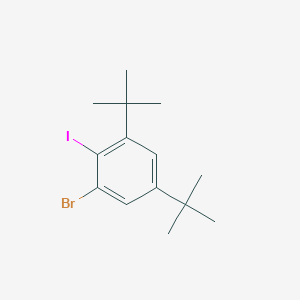


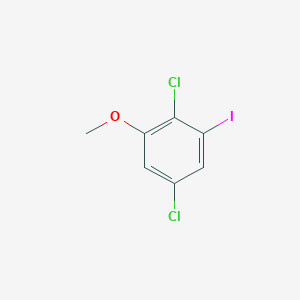
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
